molecular formula C21H26N4O4S2 B2999124 Ethyl 4-(2-((2-oxo-2-((4-(p-tolyl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681222-35-5

Ethyl 4-(2-((2-oxo-2-((4-(p-tolyl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2999124
CAS RN: 681222-35-5
M. Wt: 462.58
InChI Key: SQHIYOLMMYPVTR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the ester could undergo hydrolysis, the amide could participate in condensation reactions, and the thiazole ring could undergo electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Crystallography

The compound has been utilized in the synthesis of complex molecules and the study of their crystal structures. For example, similar compounds have been synthesized and their crystallographic data have been extensively analyzed to understand the molecular geometry and intermolecular interactions .

Analgesic and Anti-inflammatory Activities

Thiazole derivatives, which are part of the compound’s structure, have shown significant analgesic and anti-inflammatory activities. This suggests potential applications in the development of new pain relief and anti-inflammatory drugs .

Anti-HIV Research

Indole derivatives, which share structural similarities with the compound , have been reported to have anti-HIV properties. The compound could be used in molecular docking studies to explore its potential as an anti-HIV agent .

Antimicrobial Potential

Compounds containing imidazole, which is structurally related to the thiazole moiety, have demonstrated good antimicrobial potential. This indicates that the compound could be explored for its use in creating new antimicrobial agents .

Mechanism of Action

Target of Action

The compound, Ethyl 4-(2-((2-oxo-2-((4-(p-tolyl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, they can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they can influence the release of energy from carbohydrates during metabolism, as seen in Vitamin B1 (thiamine), which contains a thiazole ring . They can also play a role in the synthesis of neurotransmitters, such as acetylcholine . .

Pharmacokinetics

It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to have a wide range of medicinal and biological properties, including antimicrobial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . Some thiazole derivatives have also shown antiproliferative activity on human prostate (PC-3) and ovarian (SKOV-3) cancer cell lines .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the chemical environment .

properties

IUPAC Name

ethyl 4-[2-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S2/c1-3-29-21(28)25-10-8-24(9-11-25)19(27)14-30-13-18(26)23-20-22-17(12-31-20)16-6-4-15(2)5-7-16/h4-7,12H,3,8-11,13-14H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHIYOLMMYPVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((2-oxo-2-((4-(p-tolyl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate

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